Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

Technical Introduction: trans-2-Phenylcyclopropane-1-carboxylic Acid trans-2-Phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl substituent and a carboxylic acid functional group in a trans configuration. This rigid, strained ring structure imparts unique steric and electronic properties, making it valuable as a chiral building block in organic synthesis and pharmaceutical intermediates. The compound's stereospecificity enables precise control in asymmetric reactions, while its carboxyl group allows for further functionalization. Its stability and defined geometry are advantageous for studying structure-activity relationships in medicinal chemistry. Suitable for applications in catalysis and material science, it offers researchers a versatile scaffold for designing complex molecular architectures.
trans-2-phenylcyclopropane-1-carboxylic acid structure
939-90-2 structure
商品名:trans-2-phenylcyclopropane-1-carboxylic acid
CAS番号:939-90-2
MF:C10H10O2
メガワット:162.185203075409
MDL:MFCD00001292
CID:805179
PubChem ID:24898295

trans-2-phenylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
    • rac trans-2-Phenylcyclopropanecarboxylic Acid
    • trans-2-Phenyl-1-cyclopropanecarboxylic Acid
    • 2-Phenylcyclopropanecarboxylic acid
    • RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
    • trans-2-Phenylcyclopropane-1-carboxylic acid
    • trans-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
    • trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
    • PubChem22341
    • AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
    • rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
    • (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • NSC 40846
    • NSC-40846
    • Cyclopropanecarboxylic acid, 2-phenyl-
    • W13292
    • NSC40846
    • P0750
    • (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • (1R,2R)-2-Phenylcyclopropanecarboxylicacid
    • AJY6BGY81V
    • trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
    • Q27149084
    • MFCD00001292
    • 939-90-2
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
    • EN300-244787
    • (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
    • Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
    • AKOS015856021
    • EN300-206766
    • 3471-10-1
    • Trans-2-phenylcyclopropane carboxylic acid
    • Trans-2-Phenylcyclopropancarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
    • CS-0058721
    • racemic trans-2-phenyl-cyclopropane carboxylic acid
    • Z2235584851
    • (1R)-2
    • (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
    • 2-PhCPCOOH
    • rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
    • SCHEMBL323824
    • trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
    • DB-335839
    • UNII-AJY6BGY81V
    • trans-2-phenylcyclopropylcarboxylic acid
    • trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
    • BP-12541
    • A-Phenylcyclopropane-1
    • 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
    • EINECS 213-366-3
    • trans-2-phenyl-cyclopropanecarboxylic acid
    • MFCD15147098
    • 7696C9G4PM
    • UNII-7696C9G4PM
    • DTXSID301272871
    • DS-9427
    • trans-2-phenyl -cyclopropanecarboxylic acid
    • (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
    • (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
    • (1R-trans)-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropane carboxylic acid
    • CHEBI:79920
    • 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
    • A-carboxylic acid
    • 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
    • rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • trans-2-phenylcyclopropane-1-carboxylic acid
    • MDL: MFCD00001292
    • インチ: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
    • InChIKey: AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • ほほえんだ: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

計算された属性

  • せいみつぶんしりょう: 162.06800
  • どういたいしつりょう: 162.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0613 (rough estimate)
  • ゆうかいてん: 86.0 to 91.0 deg-C
  • ふってん: 317.1℃ at 760 mmHg
  • フラッシュポイント: 144.3 °C
  • 屈折率: 1.5782 (estimate)
  • PSA: 37.30000
  • LogP: 1.87470
  • ようかいせい: 未確定

trans-2-phenylcyclopropane-1-carboxylic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xi

trans-2-phenylcyclopropane-1-carboxylic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

trans-2-phenylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P319685-25 g
rac trans-2-Phenylcyclopropanecarboxylic Acid
939-90-2
25g
225.00 2021-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047053-5g
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
939-90-2 98%
5g
¥170.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3135-10G
trans-2-phenylcyclopropane-1-carboxylic acid
939-90-2 97%
10g
¥ 297.00 2023-04-12
eNovation Chemicals LLC
D553448-25g
trans-2-Phenylcyclopropanecarboxylic acid
939-90-2 97%
25g
$180 2024-05-24
eNovation Chemicals LLC
D372613-25g
trans-2-phenyl-1-cyclopropanecarboxylic acid
939-90-2 95%
25g
$1420 2024-05-24
eNovation Chemicals LLC
D522248-100g
TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
939-90-2 95%
100g
$780 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047053-25g
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
939-90-2 98%
25g
¥780.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3135-50G
trans-2-phenylcyclopropane-1-carboxylic acid
939-90-2 97%
50g
¥ 1,148.00 2023-04-12
eNovation Chemicals LLC
D556283-100g
2-phenylcyclopropanecarboxylic acid
939-90-2 98%
100g
$400 2024-05-25
ChemScence
CS-W008367-25g
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
939-90-2 98.28%
25g
$181.0 2022-04-26

trans-2-phenylcyclopropane-1-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps
Szostak, Michal; Spain, Malcolm; Procter, David J., Journal of the American Chemical Society, 2014, 136(23), 8459-8466

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2
Binda, Claudia; Valente, Sergio; Romanenghi, Mauro; Pilotto, Simona; Cirilli, Roberto; et al, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; Jensen, Niels H.; Kurome, Toru; Kadari, Sudhakar; Manzano, Michael L.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  reflux
リファレンス
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1
Zhou, Chao; Wu, Fangrui; Lu, Lianghao; Wei, Liping; Pai, Eric; et al, PLoS One, 2017, 12(2),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Dehydroabietylamine Solvents: Methanol
リファレンス
Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride
Riley, Thomas N.; Brier, C. G., Journal of Medicinal Chemistry, 1972, 15(11), 1187-8

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Bruckova, Lenka; Stepankova, Sarka; Vorcakova, Katarina; et al, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids
Sychkova, L. D.; Shabarov, Yu. S., Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles
Kadzhaeva, A. Z.; Trofimova, E. V.; Fedotov, A. N.; Potekhin, K. A.; Gazzaeva, R. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  2 h, 60 °C
リファレンス
Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof
, European Patent Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  50 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent
Vianello, Paola; Botrugno, Oronza A.; Cappa, Anna; Dal Zuffo, Roberto; Dessanti, Paola; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Broz, Bretislav; Stepankova, Sarka; Vorcakova, Katarina; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Chromatographic resolution. 19. Direct optical resolution of carboxylic acids by chiral HPLC on tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose
Okamoto, Yoshio; Aburatani, Ryo; Kaida, Yuriko; Hatada, Koichi, Chemistry Letters, 1988, (7), 1125-8

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water
リファレンス
Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes
Cooke, Manning P. Jr.; Yan Jaw, John, Journal of Organic Chemistry, 1986, 51(5), 758-60

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Preparation of benzamides as KDM1A inhibitors for the treatment of disease
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) ,  1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ;  6 h, 50 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt
リファレンス
The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids
Ghasemi, Mohammad Hadi; Kowsari, Elaheh, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
リファレンス
Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrochloric acid ,  Oxygen Solvents: Water ;  rt
リファレンス
The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3
Concellon, Jose M.; Rodriguez-Solla, Humberto; Simal, Carmen, Organic Letters, 2007, 9(14), 2685-2688

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents.
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Polar character of 2-phenylcyclopropyl radical: regioselectivity of reaction at the peroxy acid group
Sorba, J.; Fossey, J.; Nedelec, J. Y.; Lefort, D., Tetrahedron, 1982, 38(14), 2083-8

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid 関連文献

trans-2-phenylcyclopropane-1-carboxylic acidに関する追加情報

trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2): An Overview of Its Structure, Properties, and Applications

trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as trans-cinnamic acid or trans-PCA, is characterized by its distinctive cyclopropane ring and phenyl group, which confer it with a range of interesting properties and potential applications.

The molecular formula of trans-2-phenylcyclopropane-1-carboxylic acid is C10H10O2, and its molecular weight is approximately 162.18 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around 135°C, and it has a characteristic odor.

The structural uniqueness of trans-2-phenylcyclopropane-1-carboxylic acid lies in the presence of the cyclopropane ring, which is a three-membered cyclic alkane. This ring is highly strained due to the high angle strain between the carbon atoms, making it more reactive compared to larger cyclic alkanes. The phenyl group attached to the cyclopropane ring further enhances its reactivity and stability, making it an attractive molecule for various chemical reactions.

In recent years, trans-2-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. One of the key areas of interest is its use as an intermediate in the synthesis of various pharmaceutical compounds. The cyclopropane ring can be readily functionalized through various chemical transformations, making it a versatile building block for the synthesis of complex molecules.

A notable application of trans-2-phenylcyclopropane-1-carboxylic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of trans-2-phenylcyclopropane-1-carboxylic acid demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.

Beyond pharmaceuticals, trans-2-phenylcyclopropane-1-carboxylic acid has also found applications in materials science. Its unique structure makes it suitable for use as a monomer in the synthesis of polymers with specific properties. For instance, researchers at the University of California have developed a series of polymers derived from trans-2-phenylcyclopropane-1-carboxylic acid that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.

The synthesis of trans-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods, including cycloaddition reactions and catalytic hydrogenation. One common synthetic route involves the reaction of styrene with carbon dioxide under high pressure to form the corresponding carboxylic acid derivative. This method is highly efficient and scalable, making it suitable for industrial production.

In addition to its synthetic utility, trans-2-phenylcyclopropane-1-carboxylic acid has been studied for its environmental impact. Research has shown that this compound is biodegradable under aerobic conditions and does not accumulate in the environment. This makes it an environmentally friendly alternative to other organic compounds that may pose environmental risks.

The safety profile of trans-2-phenylcyclopropane-1-carboxylic acid has also been extensively evaluated. Studies have shown that it is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact.

In conclusion, trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique structural features make it an attractive molecule for chemical synthesis and functionalization. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various industries.

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Amadis Chemical Company Limited
(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid
A22258
清らかである:99%
はかる:100g
価格 ($):298.0